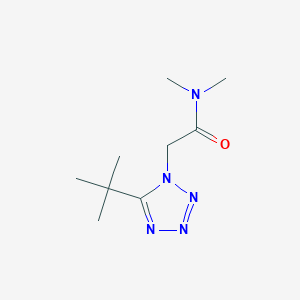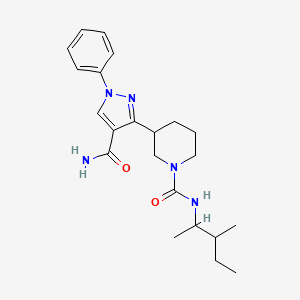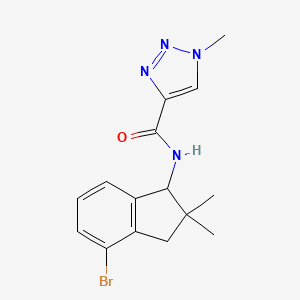![molecular formula C19H18N4OS B7060450 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B7060450.png)
4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of furan, pyrrole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a furan derivative, the pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrrole and thiazole intermediates with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine
- 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-yl-1,3-thiazol-2-amine
- 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-4-yl-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-10-16(14(2)23(13)11-15-6-5-9-24-15)17-12-25-19(21-17)22-18-7-3-4-8-20-18/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAOYMXQKJIIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-dihydro-1H-inden-5-yl)-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7060373.png)

![N-[(5-chlorofuran-2-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine](/img/structure/B7060388.png)
![N-[[5-(methoxymethyl)furan-2-yl]methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine](/img/structure/B7060396.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B7060403.png)
![4-cyano-N-[(2-ethoxyphenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7060405.png)
![3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7060418.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine](/img/structure/B7060434.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7060442.png)
![N-[[1-(2-fluorophenyl)cyclopropyl]methyl]-2-methyl-2-methylsulfonylpropan-1-amine](/img/structure/B7060448.png)
![5-[[(2-Cyclohexyl-1-hydroxypropan-2-yl)amino]methyl]-2-methoxyphenol](/img/structure/B7060458.png)

![4-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B7060466.png)
